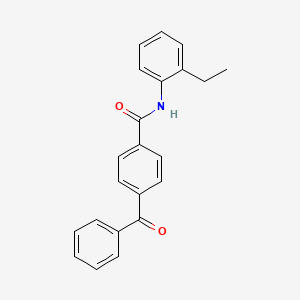

4-benzoyl-N-(2-ethylphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-benzoyl-N-(2-ethylphenyl)benzamide is a chemical compound that is commonly used in scientific research. It is a member of the benzamide family of compounds and is known for its unique properties that make it useful in a variety of applications.

Scientific Research Applications

Antioxidant Activity

Benzamides, including our target compound, have been investigated for their antioxidant potential. In vitro studies have demonstrated that 4-benzoyl-N-(2-ethylphenyl)benzamide exhibits total antioxidant activity, free radical scavenging, and metal chelating properties . These properties are crucial for protecting cells from oxidative stress and preventing damage caused by reactive oxygen species.

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. Researchers tested it against both gram-positive and gram-negative bacteria. While specific results may vary, some synthesized benzamide derivatives have shown promising inhibitory effects against bacterial strains such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus . Further investigations could explore its potential as an antimicrobial agent.

Industrial Applications

Amides find applications beyond medicine. In industrial sectors such as plastics, rubber, paper, and agriculture, benzamides contribute to various processes. For instance, they can act as intermediates in the synthesis of polymers or as additives to enhance material properties . Investigating the role of our compound in these contexts could yield valuable insights.

Mechanism of Action

Target of Action

Benzamide analogues have been reported to act as allosteric activators of human glucokinase . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism and has been identified as a potential therapeutic target for type-2 diabetes .

Mode of Action

Similar benzamide analogues have been shown to increase the catalytic action of glucokinase . This suggests that 4-Benzoyl-N-(2-Ethylphenyl)Benzamide may interact with glucokinase in a similar manner, potentially enhancing its activity and thus influencing glucose metabolism.

Biochemical Pathways

As an allosteric activator of glucokinase, it could enhance the conversion of glucose to glucose-6-phosphate, a critical step in both glycogenesis and glycolysis .

Result of Action

Based on the action of similar compounds, it could potentially lower blood glucose levels by enhancing the activity of glucokinase and thus increasing the rate of glucose metabolism .

properties

IUPAC Name |

4-benzoyl-N-(2-ethylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO2/c1-2-16-8-6-7-11-20(16)23-22(25)19-14-12-18(13-15-19)21(24)17-9-4-3-5-10-17/h3-15H,2H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTMYNJMSKODSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide](/img/structure/B2572587.png)

![N-{[1-(3,4-difluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2572589.png)

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2572590.png)

![N-(3-acetamidophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2572593.png)

![1-(2-Fluorophenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2572594.png)

![Methyl 1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-1,2,3,4-tetrahydroquinoline-5-carboxylate](/img/structure/B2572599.png)

![3-isobutyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2572603.png)

![3-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2572608.png)

![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2572609.png)